molecular formula C22H20FN3O B15016845 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Katalognummer: B15016845
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: UVIXUERXADAKNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structure and Properties The compound 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a bicyclic core with substituents at positions 2 and 7. The 2-position is modified with a 3,5-dimethylphenylamino group, while the 7-position bears a 4-fluorophenyl group. Its molecular formula is C₂₂H₁₇FN₃O, with a calculated molecular weight of 358.17 g/mol.

Eigenschaften

Molekularformel

C22H20FN3O

Molekulargewicht

361.4 g/mol

IUPAC-Name

2-(3,5-dimethylanilino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H20FN3O/c1-13-7-14(2)9-18(8-13)25-22-24-12-19-20(26-22)10-16(11-21(19)27)15-3-5-17(23)6-4-15/h3-9,12,16H,10-11H2,1-2H3,(H,24,25,26)

InChI-Schlüssel

UVIXUERXADAKNW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Analysis

The compound is compared to structurally related quinazolinone derivatives, focusing on substituent variations and their implications.

Property Compound A (Target) Compound B [7913-0063] Compound C
Core Structure 7,8-dihydroquinazolin-5(6H)-one 7,8-dihydroquinazolin-5(6H)-one 7,8-dihydroquinazolin-5(6H)-one
Position 2 Substituent (3,5-dimethylphenyl)amino 4-phenylpiperazin-1-yl 3,5-dimethylpiperidin-1-yl
Position 7 Substituent 4-fluorophenyl 3,4-dimethoxyphenyl 4-fluorophenyl
Molecular Formula C₂₂H₁₇FN₃O C₂₆H₂₈N₄O₃ C₂₁H₂₃FN₃O* (estimated)
Molecular Weight (g/mol) 358.17 444.53 ~352.35 (estimated)
Key Functional Groups Fluorine (electron-withdrawing), dimethylphenyl (lipophilic), amino (H-bond donor) Methoxy (polar, electron-donating), piperazine (bulky, enhances solubility) Piperidine (lipophilic), dimethyl (steric hindrance), fluorine (metabolic stability)

Substituent Impact Analysis

Compound B’s 4-phenylpiperazinyl substituent introduces a bulky, rigid piperazine ring, likely improving solubility due to nitrogen lone pairs .

Position 7 Variations :

  • Compounds A and C share the 4-fluorophenyl group, which enhances metabolic stability and lipophilicity compared to Compound B ’s polar 3,4-dimethoxyphenyl group.
  • The methoxy groups in Compound B increase polarity, which may improve solubility but reduce blood-brain barrier penetration .

Research Findings and Limitations

  • Synthetic Accessibility : Compound B ’s 3,4-dimethoxyphenyl group requires additional protection/deprotection steps during synthesis compared to fluorophenyl derivatives .
  • Structural Analogues in Patents: The 4-fluorophenyl motif is recurrent in intermediates for bioactive molecules (e.g., pyrrolylheptanoic acid derivatives in ), suggesting its broad utility in drug design.
  • Data Gaps: No experimental data (e.g., binding affinity, solubility) are available in the provided evidence, limiting direct pharmacological comparisons.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.